Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate
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Overview
Description
Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate is a chemical compound that belongs to the class of quinoxaline derivatives. It is an ethyl ester resulting from the formal condensation of the carboxy group of 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoic acid with ethanol . This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate typically involves the reaction of 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals, particularly herbicides.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate involves its interaction with specific molecular targets. In the case of its use as a herbicide, it inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition leads to the disruption of cell membrane synthesis, ultimately causing the death of the plant .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate
- Quizalofop-P-ethyl
- 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid
Uniqueness
Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro-substituted counterparts. The fluoro group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
76578-18-2 |
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Molecular Formula |
C19H17FN2O4 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
ethyl 2-[4-(6-fluoroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C19H17FN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3 |
InChI Key |
JQSUKFONXCOFOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)F |
Origin of Product |
United States |
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